1-Aminopyrrolidine-2-carboxylic acid 1-Aminopyrrolidine-2-carboxylic acid D-1-Amino-2-pyrrolidinecarboxylic acid, also known as 1-amino-D-proline or trans-4-aminoproline, belongs to the class of organic compounds known as proline and derivatives. Proline and derivatives are compounds containing proline or a derivative thereof resulting from reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. D-1-Amino-2-pyrrolidinecarboxylic acid exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). Within the cell, D-1-amino-2-pyrrolidinecarboxylic acid is primarily located in the cytoplasm.
Brand Name: Vulcanchem
CAS No.: 15265-22-2
VCID: VC21047721
InChI: InChI=1S/C5H10N2O2/c6-7-3-1-2-4(7)5(8)9/h4H,1-3,6H2,(H,8,9)
SMILES: C1CC(N(C1)N)C(=O)O
Molecular Formula: C5H10N2O2
Molecular Weight: 130.15 g/mol

1-Aminopyrrolidine-2-carboxylic acid

CAS No.: 15265-22-2

Cat. No.: VC21047721

Molecular Formula: C5H10N2O2

Molecular Weight: 130.15 g/mol

* For research use only. Not for human or veterinary use.

1-Aminopyrrolidine-2-carboxylic acid - 15265-22-2

Specification

Description D-1-Amino-2-pyrrolidinecarboxylic acid, also known as 1-amino-D-proline or trans-4-aminoproline, belongs to the class of organic compounds known as proline and derivatives. Proline and derivatives are compounds containing proline or a derivative thereof resulting from reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. D-1-Amino-2-pyrrolidinecarboxylic acid exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). Within the cell, D-1-amino-2-pyrrolidinecarboxylic acid is primarily located in the cytoplasm.
CAS No. 15265-22-2
Molecular Formula C5H10N2O2
Molecular Weight 130.15 g/mol
IUPAC Name 1-aminopyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C5H10N2O2/c6-7-3-1-2-4(7)5(8)9/h4H,1-3,6H2,(H,8,9)
Standard InChI Key OUCUOMVLTQBZCY-BYPYZUCNSA-N
Isomeric SMILES C1C[C@H](N(C1)N)C(=O)O
SMILES C1CC(N(C1)N)C(=O)O
Canonical SMILES C1CC(N(C1)N)C(=O)O
Melting Point 155°C

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